

An In-depth Technical Guide to Solvent Green 28

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Solvent Green 28*

Cat. No.: *B1330180*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **Solvent Green 28**, an anthraquinone-based dye. The information is intended for researchers, scientists, and professionals in drug development who may utilize this or similar compounds in their work.

Core Molecular and Physical Properties

Solvent Green 28 is a synthetic organic dye belonging to the anthraquinone class, known for its vibrant green hue and high stability. Its core characteristics are summarized below.

Property	Value	Reference(s)
Molecular Formula	$C_{34}H_{34}N_2O_4$	[1][2]
Molecular Weight	534.64 g/mol	[1][2]
CAS Registry Numbers	71839-01-5, 28198-05-2	[1][3]
Appearance	Bright green to bluish-green powder	[4]
Molecular Structure	Anthraquinone	[1][2]
Melting Point	Approximately 245°C	[4][5]

Spectroscopic and Physicochemical Characteristics

The spectroscopic properties of **Solvent Green 28** are critical for its identification and potential application in areas such as fluorescence-based assays. While detailed fluorescence emission spectra are not widely published, its absorption characteristics and other key physicochemical data are available. Anthraquinone dyes, as a class, are known for their fluorescent properties, which are being explored for biomedical applications such as cell staining.[\[6\]](#)[\[7\]](#)

Parameter	Value	Reference(s)
UV-Vis Absorption Range	630 nm to 710 nm (in ethanol)	[8]
Heat Resistance	Up to 300-340°C (in various plastics)	[4]
Light Fastness	Grade 7-8 (Excellent)	[4]
Solubility (g/L at 20°C)	Acetone: 2.0 Dichloromethane: 50.0 Ethanol: <0.1	[4]

Synthesis of Solvent Green 28

The synthesis of **Solvent Green 28** is typically achieved through a condensation reaction. The general manufacturing method involves the reaction of 1,4,5,8-Tetrahydroxyanthracene-9,10-dione with 4-(1,1-dimethylethyl)benzenamine.[\[1\]](#) An alternative reported method is the condensation of 1,4-dichloro-5,8-dihydroxyanthracene-9,10-dione with 4-butylaniline.

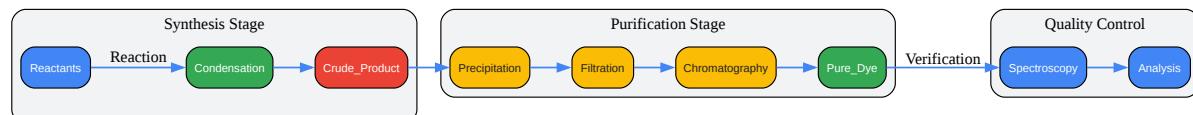
Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of an amino-substituted dihydroxyanthraquinone, which is analogous to the synthesis of **Solvent Green 28**. This protocol is based on similar syntheses of related compounds, as a detailed, step-by-step procedure for **Solvent Green 28** is not readily available in published literature.

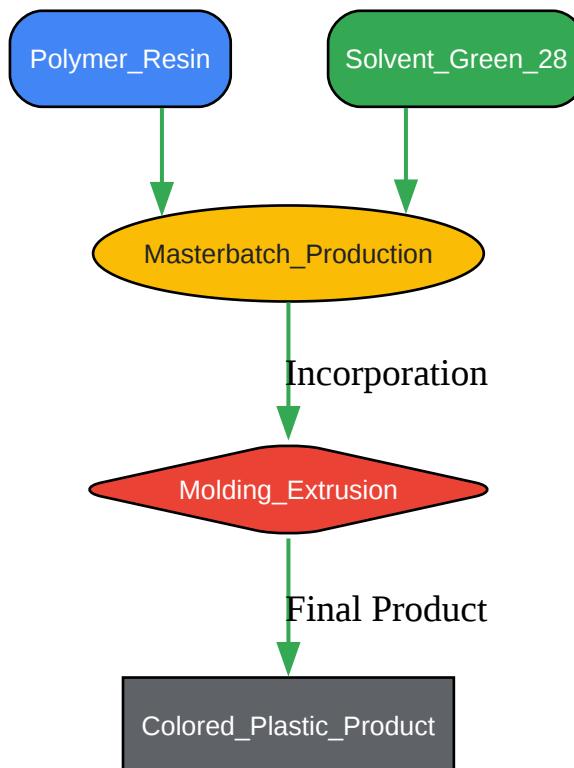
Reaction: Condensation of a dihydroxyanthraquinone derivative with an appropriate aniline.

Materials:

- 1,4-dihydroxyanthraquinone derivative
- Substituted aniline (e.g., 4-butylaniline)


- Pyridine (as solvent)
- Standard laboratory glassware for organic synthesis
- Heating and stirring apparatus
- Purification setup (e.g., column chromatography)

Procedure:


- Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the 1,4-dihydroxyanthraquinone derivative in pyridine.
- Addition of Reactant: Add an excess of the substituted aniline to the solution.
- Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., room temperature to reflux) for a set duration, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture and pour it into a beaker of ice-cold water to precipitate the crude product.
- Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove pyridine and other water-soluble impurities.
- Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure **Solvent Green 28**.
- Characterization: Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

Logical and Experimental Workflows

The following diagrams illustrate the synthesis and a primary application workflow for **Solvent Green 28**.

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow for **Solvent Green 28**.

[Click to download full resolution via product page](#)

Application Workflow of **Solvent Green 28** in Plastics.

Applications and Relevance

The primary industrial application of **Solvent Green 28** is as a colorant for a wide range of plastics and polymers.^{[3][4]} Its high heat stability makes it suitable for processes such as injection molding and extrusion. It is used to color materials like polystyrene (PS), acrylonitrile

butadiene styrene (ABS), polymethyl methacrylate (PMMA), polycarbonate (PC), and polyethylene terephthalate (PET).^[4]

For the target audience of researchers and drug development professionals, while **Solvent Green 28** is not a therapeutic agent itself, the broader class of anthraquinone dyes has significant biomedical relevance. Some anthraquinone derivatives are investigated for their potential as:

- Fluorescent Probes: For cell imaging and fluorescence microscopy due to their photostable nature.^{[6][7]}
- Anticancer Agents: Certain anthraquinone-based compounds, such as mitoxantrone, are used in chemotherapy.^[9]

The stable and well-defined structure of **Solvent Green 28** could make it a useful scaffold for the development of new functional molecules in these areas.

Safety and Handling

A safety data sheet for **Solvent Green 28** indicates that standard laboratory precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and ensuring adequate ventilation to avoid the formation of dust. The material should be disposed of through a licensed chemical destruction facility or by controlled incineration. It should not be discharged into sewer systems.

This guide provides a foundational understanding of **Solvent Green 28**, offering key data and procedural insights relevant to scientific and research professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. China Solvent Green 28 / CAS 71839-01-5/28198-05-2 factory and manufacturers | Precise Color [precisechem.com]
- 2. worlddyeviariety.com [worlddyeviariety.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. Solvent Green 28 – Ranbar Green G Anthraquinone Solvent Dye [ranbarr.com]
- 5. Solvent Green 28 - [origochem.com]
- 6. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]
- 7. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1 β and TNF- α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Solvent Green 28]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330180#solvent-green-28-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com